(1S)-1-Benzyl-2-(dimethylamino) Ethylamine
Overview
Description
(1S)-1-Benzyl-2-(dimethylamino) Ethylamine is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical and Environmental Implications
The research applications of “(1S)-1-Benzyl-2-(dimethylamino) Ethylamine” encompass a wide range of fields, including analytical chemistry, environmental science, and biotechnology. One significant area of application is in the analytical methods for psychoactive substances. N,N-dialkylated tryptamines, which include compounds structurally related to “this compound”, have been extensively studied for their psychoactive properties. These studies have led to the development of analytical methodologies for detecting and characterizing N,N-dialkylated derivatives, highlighting the compound's relevance in forensic and toxicological research (Brandt & Martins, 2010).
Furthermore, the environmental impact and toxicity of amines, including compounds similar to “this compound”, have been reviewed, particularly in relation to their presence in surface waters. This research is crucial for understanding the ecological effects of these compounds and their potential risks to water quality and public health (Poste, Grung, & Wright, 2014).
Biomedical Research
In biomedical research, the role of similar compounds in neurodegenerative diseases such as Alzheimer's has been explored. For instance, amyloid imaging in Alzheimer's disease utilizes compounds with structural similarities to “this compound” for in vivo measurement of amyloid in the brain, providing a groundbreaking approach in understanding the pathophysiological mechanisms of the disease and facilitating early detection and evaluation of therapeutic interventions (Nordberg, 2007).
Ethylene Oxide Sterilization
Additionally, the sterilization of medical devices using ethylene oxide, a process relevant to ensuring the safety and efficacy of a wide range of medical instruments, has been thoroughly reviewed. This encompasses the mechanisms of action, cycle design, validation processes, and the development of mathematical models to optimize sterilization processes while ensuring safety (Mendes, Brandão, & Silva, 2007).
Mechanism of Action
Target of Action
The compound “(1S)-1-Benzyl-2-(dimethylamino) Ethylamine” primarily targets the serotonin receptors . Serotonin receptors play a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .
Mode of Action
This compound acts as a non-selective agonist at most or all of the serotonin receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the serotonin receptors, mimicking the action of serotonin, which can lead to various physiological responses .
Biochemical Pathways
Given its interaction with serotonin receptors, it’s likely involved in theserotonergic signaling pathway . This pathway plays a key role in many physiological processes, including the regulation of mood, appetite, and sleep .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, influenced by factors such as their chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with serotonin receptors. As a non-selective agonist, it can stimulate these receptors, potentially leading to a variety of physiological responses. The specific effects can vary widely, depending on factors such as the specific receptor subtype involved, the location of the receptors in the body, and individual patient characteristics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its target receptors . Additionally, individual patient factors, such as genetics, age, health status, and the presence of other medications, can also influence the compound’s action and efficacy .
Properties
IUPAC Name |
(2S)-1-N,1-N-dimethyl-3-phenylpropane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13(2)9-11(12)8-10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHSRJNAQHRMGT-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H](CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.